molecular formula C30H51NO2 B196356 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 CAS No. 163018-26-6

3-O-(2-Aminoethyl)-25-hydroxyvitamin D3

Cat. No. B196356
CAS RN: 163018-26-6
M. Wt: 457.7 g/mol
InChI Key: RAIPMHBURQASRR-BAUWAPLESA-N
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Description

3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 is a derivative of vitamin D3, which is known for its role in calcium homeostasis and bone health. This compound has been modified to include an aminoethyl group, which can potentially enhance its biological activity and specificity.

Scientific Research Applications

3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 typically involves the modification of the vitamin D3 moleculeThe reaction conditions often involve the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products.

Mechanism of Action

The mechanism of action of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 involves its interaction with vitamin D receptors (VDR) in the body. Upon binding to VDR, it can modulate the expression of various genes involved in calcium and phosphate metabolism. This interaction is crucial for maintaining bone health and calcium homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 is unique due to the presence of the aminoethyl group, which can enhance its biological activity and specificity. This modification can potentially lead to improved therapeutic effects and reduced side effects compared to other vitamin D3 derivatives .

properties

IUPAC Name

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51NO2/c1-22-11-14-26(33-20-8-19-31)21-25(22)13-12-24-10-7-18-30(5)27(15-16-28(24)30)23(2)9-6-17-29(3,4)32/h12-13,23,26-28,32H,1,6-11,14-21,31H2,2-5H3/b24-12+,25-13-/t23-,26+,27-,28+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIPMHBURQASRR-BAUWAPLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OCCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475930
Record name 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

163018-26-6
Record name 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-O-(2-Aminoethyl)-25-hydroxyvitamin D3
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3-O-(2-Aminoethyl)-25-hydroxyvitamin D3
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3-O-(2-Aminoethyl)-25-hydroxyvitamin D3
Reactant of Route 4
3-O-(2-Aminoethyl)-25-hydroxyvitamin D3
Reactant of Route 5
3-O-(2-Aminoethyl)-25-hydroxyvitamin D3
Reactant of Route 6
3-O-(2-Aminoethyl)-25-hydroxyvitamin D3

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